molecular formula C16H12N2O2 B10968590 ({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile

({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile

Cat. No.: B10968590
M. Wt: 264.28 g/mol
InChI Key: MAWNXQAIQGBSBO-UHFFFAOYSA-N
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Description

({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-methylphenoxy group and a propanedinitrile moiety. Furan derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile typically involves the reaction of 2-methylphenol with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-[(2-methylphenoxy)methyl]furan-2-carbaldehyde. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the nitrile groups.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They are investigated for their potential to act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its chemical reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The nitrile groups can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • Furan, 2,2’-methylenebis[5-methyl-]
  • 2,5-Bis(hydroxymethyl)furan
  • Furan, 2-(2-furanylmethyl)-5-methyl-

Uniqueness

({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-[[5-[(2-methylphenoxy)methyl]furan-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C16H12N2O2/c1-12-4-2-3-5-16(12)19-11-15-7-6-14(20-15)8-13(9-17)10-18/h2-8H,11H2,1H3

InChI Key

MAWNXQAIQGBSBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C=C(C#N)C#N

Origin of Product

United States

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